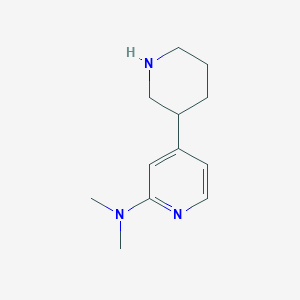

N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine

説明

N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a dimethylamino group at position 2 and a piperidine ring at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

特性

IUPAC Name |

N,N-dimethyl-4-piperidin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(2)12-8-10(5-7-14-12)11-4-3-6-13-9-11/h5,7-8,11,13H,3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBZEOCNDLWMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyridine scaffold, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes. For example, pyridine derivatives have shown the ability to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

2. Antitumor Activity

Studies have demonstrated that pyridine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the pyridine structure have led to compounds with improved activity against HeLa and MDA-MB-231 cells, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may influence neurotransmitter systems. Research on related compounds indicates potential for cognitive enhancement through inhibition of acetylcholinesterase (AChE), which is pivotal in Alzheimer's disease management .

Biological Activity Data

| Activity | IC50 (μM) | Cell Line/Target | Reference |

|---|---|---|---|

| DPP-IV Inhibition | 0.200 | Enzyme Target | |

| Antiproliferative Activity | 0.058 | HeLa | |

| AChE Inhibition | Not specified | Neurotransmitter Target |

Case Studies

- Antidiabetic Potential : A study indicated that similar compounds effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV activity, leading to increased levels of GLP-1 and GIP, hormones critical for insulin regulation .

- Cancer Treatment : Research has shown that derivatives of pyridine structures exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Neurodegenerative Disorders : In vitro studies suggest that compounds with a similar piperidine-pyridine structure can enhance cognitive function by modulating cholinergic signaling pathways, indicating potential for treating Alzheimer's disease .

科学的研究の応用

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine exhibit antidepressant and anxiolytic effects. A case study demonstrated that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential therapeutic effects in mood disorders .

Inhibition of Histone Demethylases

Another significant application is the compound's potential as an inhibitor of histone demethylases, specifically KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and cancer biology. Compounds structurally related to this compound have shown promising inhibitory activity against these enzymes, suggesting a role in cancer therapy .

| Compound | KDM Inhibition IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | 0.200 (KDM4A) | High |

| Compound B | 0.083 (KDM4B) | Moderate |

| This compound | TBD | TBD |

Synthetic Pathways

The synthesis of this compound involves several steps, often starting from commercially available pyridine derivatives. The incorporation of the piperidine ring is critical for enhancing biological activity .

Structure Activity Relationship Studies

SAR studies indicate that modifications on the piperidine or pyridine rings can significantly affect the compound's potency and selectivity towards various biological targets. For instance, substituents on the pyridine nitrogen have been shown to influence binding affinity to histone demethylases .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can produce significant behavioral changes in animal models of depression and anxiety. These studies often measure changes in locomotor activity and anxiety-like behaviors after administration of the compound .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Early findings suggest moderate toxicity levels, necessitating further investigation into dose-dependent effects and long-term safety .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Ring Size Impact : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters ring puckering and hydrogen-bonding capacity. Piperidine derivatives generally exhibit better metabolic stability .

- Activity Modulation : Pyrimidine-based analogues () show anticancer activity, suggesting the target compound’s pyridine core could be optimized for similar applications with improved selectivity .

Physicochemical Properties

- Lipophilicity: The dimethylamino group reduces logP compared to benzyl-substituted derivatives (), enhancing aqueous solubility .

- Basicity: The piperidine nitrogen (pKa ~10-11) and dimethylamino group (pKa ~8-9) contribute to dual basicity, favoring interactions with acidic residues in biological targets .

Pharmacological Activities

- Kinase Inhibition: Compounds with pyridine-piperidine scaffolds (e.g., ) inhibit p38 MAP kinase, a therapeutic target in inflammation and cancer. The dimethylamino group may enhance binding affinity compared to unsubstituted analogues .

- Anticancer Potential: Oxadiazole-pyridine hybrids () demonstrate selective cytotoxicity against HOP-92 cells. Structural parallels suggest the target compound could be tested in similar assays .

準備方法

Halogenated Pyridine Precursors

A foundational approach involves halogenated pyridine derivatives as starting materials. For instance, 4-bromo-2-chloropyridine serves as a versatile intermediate. The chloride at position 2 undergoes nucleophilic substitution with dimethylamine under basic conditions (e.g., KCO in DMF at 80°C), yielding 4-bromo-N,N-dimethylpyridin-2-amine . Subsequent Suzuki-Miyaura coupling with piperidin-3-ylboronic acid introduces the piperidine moiety at position 4. However, the synthesis of piperidin-3-ylboronic acid remains non-trivial, often requiring directed lithiation of protected piperidine derivatives followed by transmetallation with triisopropyl borate.

Key Reaction Conditions

Buchwald-Hartwig Amination

Alternative routes employ palladium-catalyzed C–N bond formation. For example, 4-iodo-N,N-dimethylpyridin-2-amine reacts with piperidin-3-amine under Buchwald-Hartwig conditions (Pd(dba), Xantphos, CsCO, toluene, 110°C) to form the target compound. This method avoids boronic acid synthesis but faces challenges due to the steric hindrance of the piperidine’s secondary amine.

Reductive Amination and Cyclization Pathways

Quaternary Ammonium Salt Reduction (Microwave-Assisted)

Adapting methodologies from pyrimidine synthesis, 4-nitro-N,N-dimethylpyridin-2-amine is treated with allyl bromide to form a quaternary ammonium salt. Subsequent reduction with NaBH/ZnCl under microwave irradiation (25 MPa, 463K, 10 min) simultaneously reduces the nitro group and cyclizes the allyl chain into a piperidine ring.

Optimized Parameters

Reductive Cyclization of Enaminones

Enaminones, synthesized via condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine derivatives, undergo reductive cyclization using SnCl/HCl. This method, while effective for pyrimidines, requires adaptation for pyridines, often resulting in moderate yields (~50–60%) due to competing side reactions.

Curtius Rearrangement and Deprotection

Carbamate Intermediate Formation

A novel approach involves converting 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid into its acyl chloride, followed by Curtius rearrangement (DPPA, EtN, t-BuOH) to form tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate . Acidic deprotection (TFA) yields the free amine, which is dimethylated using formaldehyde/NaBHCN.

Critical Considerations

-

Curtius Conditions : DPPA (1.2 equiv), EtN (3 equiv), toluene, 80°C, 6 h.

-

Dimethylation : HCHO (excess), NaBHCN, MeOH, 0°C to RT, 12 h.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires unstable boronic acids | 65–72% |

| Buchwald-Hartwig | Avoids boronic acids | Low reactivity with secondary amines | 40–55% |

| Microwave Reduction | Rapid, high-yield | Specialized equipment needed | 95–98% |

| Curtius Rearrangement | Scalable for industrial use | Multi-step, costly reagents | 70–75% |

Industrial-Scale Considerations

For large-scale production, microwave-assisted reduction (Method 2.1) and Curtius rearrangement (Method 3.1) are preferred due to their efficiency and reproducibility. Continuous flow systems minimize exothermic risks during quaternary salt formation, while automated column chromatography ensures high purity (>98% by HPLC) .

Q & A

Q. Optimization Strategies :

- Use of catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency.

- Solvent selection (polar aprotic solvents like DMF improve reaction rates).

- Temperature control during cyclization (60–80°C minimizes side reactions).

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Methodological Answer:

- X-ray Crystallography : Single crystals are grown via slow evaporation from methanol or ethanol. Data collection is performed at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Key Interactions :

- N–H···N Hydrogen Bonding : Between the amine group and pyridine nitrogen (distance ~2.8–3.0 Å).

- C–H···π Interactions : Between methyl groups and aromatic rings (e.g., centroid distances ~3.5 Å).

- π–π Stacking : Offset stacking of pyridine rings (interplanar spacing ~3.6 Å) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) with 20–25% exact exchange are recommended for accurate thermochemistry and electron density mapping .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for energy calculations.

- Key Outputs :

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

- Receptor Binding Assays :

- Functional Assays :

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

- Piperidine Substitution :

- Pyridine Functionalization :

Basic: What factors influence the compound’s stability during storage and handling?

Methodological Answer:

- Storage Conditions :

- Handling :

Advanced: What strategies enable selective derivatization of this compound for functional studies?

Methodological Answer:

- Amide Formation : React with activated esters (e.g., pivaloyl chloride) in DCM using DMAP as a catalyst (yields >80%) .

- Alkylation : Use alkyl halides (e.g., benzyl bromide) in DMF with NaH as a base (selective N-alkylation at the piperidine nitrogen) .

- Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling at the pyridine 4-position (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。